molecular formula C19H34O6Si B1609790 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal CAS No. 308796-41-0

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

Cat. No. B1609790
CAS RN: 308796-41-0
M. Wt: 386.6 g/mol
InChI Key: QKFMTAHXVXFZEZ-QRVBRYPASA-N
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Description

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal, also known as DIADG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DIADG is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal and its derivatives are primarily utilized in various synthetic and chemical reactions. For instance, tri-O-acetyl-D-glucal undergoes reactions with alcohols to produce 2,3-dideoxy-D-erythro-hex-2-enopyranosides, which are important in synthesizing certain crystalline compounds and disaccharide derivatives (Ferrier & Prasad, 1969). Furthermore, these compounds can undergo bromochlorination, as demonstrated in the electrochemical bromochlorination of peracetylated glycals, yielding various chlorides in high yields (Damljanović et al., 2011).

Glycosidation and Carbohydrate Chemistry

Another significant application is in glycosidation processes. For example, the treatment of tri-O-acetyl-D-glucal with alcohols and phenols in the presence of InCl3/CH2Cl2 at ambient temperature produces 2,3-unsaturated glycopyranosides efficiently (Babu & Balasubramanian, 2000). This demonstrates its utility in the field of carbohydrate chemistry, particularly in the synthesis of unsaturated glycosides.

Catalysis and Organic Transformations

In catalysis, these compounds play a role in various organic transformations. For instance, perchloric acid supported on silica gel was used to convert glucals into 2,3-unsaturated-O-glucosides, showing the potential of these compounds in catalyzed organic reactions (Agarwal et al., 2004). This highlights the versatility of 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal in facilitating various chemical transformations.

Stereocontrolled Synthesis

The stereocontrolled synthesis of derivatives is another critical application. For instance, the synthesis of 2,3-unsaturated pseudoglycosides promoted by ultrasound, using 3,4,6-tri-O-acetyl-D-glucal, shows the importance of these compounds in achieving specific stereochemistry in synthetic chemistry (Regueira et al., 2016) This application is significant for the production of compounds with precise molecular orientations, which can be critical in fields like drug design and biomolecular engineering.

properties

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O6Si/c1-12(2)26(13(3)4,14(5)6)23-11-18-19(25-16(8)21)17(9-10-22-18)24-15(7)20/h9-10,12-14,17-19H,11H2,1-8H3/t17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFMTAHXVXFZEZ-QRVBRYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471262
Record name 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal

CAS RN

308796-41-0
Record name 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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